5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide
CAS No.: 89819-41-0
Cat. No.: VC2951909
Molecular Formula: C8H8BrNO3S
Molecular Weight: 278.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89819-41-0 |
|---|---|
| Molecular Formula | C8H8BrNO3S |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide |
| Standard InChI | InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) |
| Standard InChI Key | IUVSHLZWEWQVIH-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)N)Br |
| Canonical SMILES | C1COC2=C1C=C(C=C2S(=O)(=O)N)Br |
Introduction
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research and other medical applications.
Synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-bromo-1-benzofuran with sulfonyl chloride in the presence of a base. The use of microwave-assisted synthesis techniques has been reported to improve reaction times and yields for similar benzofuran derivatives.
Biological Activity and Potential Applications
Research has shown that compounds structurally related to 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide possess significant biological activity against various cancer cell lines, indicating potential therapeutic applications. Benzofuran derivatives, in general, have been found to exhibit anti-inflammatory and anticancer activities .
Potential Therapeutic Applications
-
Cancer Research: The compound's structural similarity to other anticancer agents suggests potential use in cancer therapy.
-
Medicinal Chemistry: Its diverse biological activities make it a candidate for further drug development.
Chemical Reactivity
The reactivity of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is influenced by the electron-withdrawing effects of the bromine atom and the sulfonamide group. These functional groups can stabilize intermediates formed during chemical reactions, making the compound versatile in various chemical transformations typical for sulfonamides and benzofurans.
Safety and Handling
Safety data sheets for 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide indicate that it may pose hazards if inhaled, ingested, or if it comes into contact with skin or eyes. Proper handling involves wearing protective equipment and ensuring good ventilation. In case of exposure, immediate medical attention is recommended .
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume